molecular formula C6H8N2O B2490042 1H-Pyrrole-2-acetamide CAS No. 89532-48-9

1H-Pyrrole-2-acetamide

Cat. No.: B2490042
CAS No.: 89532-48-9
M. Wt: 124.143
InChI Key: NHNHWBFFDARHFO-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-acetamide is a heterocyclic organic compound that features a pyrrole ring substituted with an acetamide group at the second position. Pyrrole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-acetamide can be synthesized through various methods. One common approach involves the reaction of pyrrole with acetic anhydride to form 2-acetylpyrrole, which is then converted to this compound through an amidation reaction with ammonia or an amine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrole-2-acetamide has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrrole-2-acetamide exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological activities. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .

Comparison with Similar Compounds

  • Pyrrole-2-carboxamide
  • Pyrrole-2-carboxylic acid
  • Pyrrole-2-ethylamine

Comparison: 1H-Pyrrole-2-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to pyrrole-2-carboxamide, it has an acetamide group that may enhance its biological activity. Pyrrole-2-carboxylic acid and pyrrole-2-ethylamine differ in their functional groups, leading to variations in their reactivity and applications .

Properties

IUPAC Name

2-(1H-pyrrol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6(9)4-5-2-1-3-8-5/h1-3,8H,4H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNHWBFFDARHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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